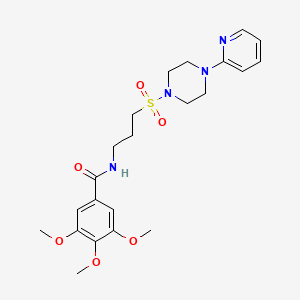

3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O6S/c1-30-18-15-17(16-19(31-2)21(18)32-3)22(27)24-9-6-14-33(28,29)26-12-10-25(11-13-26)20-7-4-5-8-23-20/h4-5,7-8,15-16H,6,9-14H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANWMCKBPGWTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps. One common route includes the condensation of 3,4,5-trimethoxybenzoic acid with 2-aminopyridine to form an intermediate, which is then further reacted with a sulfonyl chloride derivative to introduce the sulfonyl propyl group . The reaction conditions often require the use of organic solvents such as ethanol and may involve catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an antiproliferative agent. For instance, derivatives based on the 3,4,5-trimethoxyphenyl structure have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Antiproliferative Evaluation

A study evaluated a series of thiazole-pyrimidine derivatives, including those with the 3,4,5-trimethoxyphenyl moiety. Notably:

- Compound 4b exhibited a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM .

- Other compounds also demonstrated significant activity against colorectal carcinoma (HCT-116) and breast cancer (SK-BR-3) cell lines with GI values ranging from 40.87% to 46.14% at similar concentrations .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Sulfonamide derivatives have been extensively studied for their antibacterial properties.

Case Study: Antifungal Activity

Research involving pyridine-sulfonamide derivatives indicates that compounds with similar structures can exhibit antifungal activity against Candida species and others:

- Certain derivatives showed greater efficacy than fluconazole, particularly against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Neuropharmacological Applications

The piperazine moiety in the compound is known for its neuropharmacological effects. Compounds containing piperazine have been investigated for their potential in treating neurological disorders.

Case Study: Neuropharmacological Effects

A study on substituted piperazine derivatives demonstrated their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, suggesting potential applications in neurodegenerative diseases . The mechanism involves targeting specific kinases and pathways associated with cell survival and proliferation.

Summary of Applications

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . The compound may also interact with receptors and signaling pathways, modulating cellular functions and exerting its bioactive effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

Podophyllotoxin: Used for treating external genital warts.

Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

Uniqueness

3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is unique due to its combination of functional groups, which confer a broad range of bioactivities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications.

Biologische Aktivität

3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, a compound with the CAS number 1021258-88-7, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Properties

The chemical formula of 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is , with a molecular weight of 478.6 g/mol. The compound features a complex structure that includes a benzamide moiety, methoxy groups, and a piperazine ring substituted with a pyridine group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic route often includes the formation of the piperazine derivative followed by sulfonation and subsequent coupling with the trimethoxybenzamide component. Techniques such as NMR spectroscopy are employed to confirm the structure at various stages of synthesis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds derived from benzamide structures. For instance, compounds that share structural similarities with 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide have shown significant inhibition against various cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death mechanisms .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving related benzamide derivatives.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways .

Pharmacological Studies

A comprehensive review of pharmacological studies indicates that derivatives of benzamides exhibit a range of activities:

- Antitumor : Compounds similar to 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide have shown efficacy against various tumor types through different mechanisms .

- Anti-inflammatory : These compounds also demonstrate potential in reducing inflammation by inhibiting nitric oxide production and other inflammatory mediators .

Data Table: Comparative Biological Activity

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 12.5 | |

| Compound B | Anti-inflammatory | 15.0 | |

| 3,4,5-trimethoxy-N-(...) | Antitumor | TBD | Current Study |

Case Studies

Several case studies involving related compounds highlight their therapeutic potential:

- Case Study 1 : A derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value indicating potent activity.

- Case Study 2 : Another study reported favorable results in animal models where treatment with similar benzamide derivatives led to reduced tumor size and improved survival rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling the 3,4,5-trimethoxybenzamide core with a sulfonated piperazine-propyl intermediate. Key steps include:

- Coupling Reagents : Use HBTU or BOP with triethylamine (Et3N) in THF to activate carboxylic acids for amide bond formation .

- Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid or sulfur trioxide complexes under controlled temperatures .

- Purification : Employ silica gel column chromatography with gradients of methanol/chloroform (e.g., 10% methanol) to isolate the compound, followed by recrystallization for higher purity .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze aromatic protons (δ 6.4–7.8 ppm for pyridinyl and benzamide groups) and methoxy signals (δ ~3.8 ppm). Piperazine sulfonyl protons appear as broad singlets near δ 2.5–3.5 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]<sup>+</sup> peaks (e.g., m/z ~550–600 range depending on substituents) .

- HPLC : Ensure ≥95% purity using C18 columns with acetonitrile/water mobile phases .

Q. What solvents and conditions are suitable for solubility testing in biological assays?

- Methodological Answer :

- Polar Solvents : DMSO is preferred for stock solutions due to the compound’s hydrophobic aromatic groups.

- Aqueous Buffers : Use phosphate-buffered saline (PBS) with 0.1% Tween-80 to enhance solubility for in vitro studies.

- pH Adjustment : Test solubility at physiological pH (7.4) and monitor for precipitation using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents on the piperazine ring?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2–4 hours vs. 12 hours) and improve yields by 15–20% for sterically hindered intermediates .

- Protecting Groups : Temporarily block reactive amines using Boc or Fmoc groups during sulfonation to prevent side reactions .

- Catalysis : Employ palladium catalysts for Suzuki-Miyaura coupling when introducing aryl groups to the piperazine ring .

Q. What computational strategies predict the compound’s binding affinity to dopamine or serotonin receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridinyl-piperazine moiety and receptor active sites (e.g., dopamine D3 or 5-HT2A). Focus on hydrogen bonding with sulfonyl groups and π-π stacking of trimethoxybenzamide .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes, analyzing root-mean-square deviation (RMSD) for binding validation .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., piperazine ring flipping) by acquiring spectra at 25°C and 60°C .

- 2D Techniques : Use HSQC and HMBC to correlate ambiguous protons with carbon signals, resolving overlaps in aromatic regions .

- X-ray Crystallography : Confirm absolute configuration if chiral centers exist, particularly for stereoisomers of the propyl linker .

Q. What modifications to the benzamide or sulfonyl groups enhance metabolic stability without reducing potency?

- Methodological Answer :

- Fluorination : Replace methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation .

- Isosteric Replacement : Substitute the sulfonyl group with a carbonyl or phosphoryl moiety to maintain hydrogen-bonding capacity while improving pharmacokinetics .

- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) on the piperazine nitrogen to enhance bioavailability .

Data Analysis and Optimization

Q. What statistical methods are appropriate for analyzing dose-response curves in receptor binding assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 and Hill coefficients.

- Bootstrap Analysis : Assess confidence intervals for small datasets (n < 6) to avoid overinterpretation of outliers .

Q. How can low yields in multi-step syntheses be systematically troubleshooted?

- Methodological Answer :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.